2-Cyclopropylthiophene-3-carbonitrile
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Overview
Description
2-Cyclopropylthiophene-3-carbonitrile is a heterocyclic organic compound featuring a thiophene ring substituted with a cyclopropyl group at the second position and a nitrile group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiophene-3-carbonitrile typically involves the cyclization of substituted crotononitriles with elemental sulfur. The reaction conditions often include the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and bases like potassium hydroxide (KOH) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Gewald reaction or other condensation reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives .
Scientific Research Applications
2-Cyclopropylthiophene-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The cyclopropyl group and nitrile functionality contribute to its reactivity and binding affinity with biological targets. The compound can undergo electrophilic substitution reactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- 2-Cyclopropylthiophene-3-carboxylic acid
- 2-Cyclopropylthiophene-3-carbaldehyde
- 2-Cyclopropylthiophene-3-methyl ester
Comparison: Compared to its analogs, 2-Cyclopropylthiophene-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and biological properties. The nitrile group enhances its potential as a pharmacophore and its ability to participate in various chemical reactions .
Properties
IUPAC Name |
2-cyclopropylthiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-5-7-3-4-10-8(7)6-1-2-6/h3-4,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWIPAVCXHTRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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